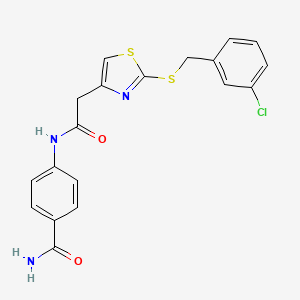

4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S2/c20-14-3-1-2-12(8-14)10-26-19-23-16(11-27-19)9-17(24)22-15-6-4-13(5-7-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDBGTMQXPBGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the 3-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 3-chlorobenzyl chloride in the presence of a base.

Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetamido group.

Formation of Benzamide: Finally, the compound is reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly employed.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Nitrated, Sulfonated, or Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing thiazole and benzamide structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

In a study examining the cytotoxicity of thiazole derivatives, 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated an IC50 value of approximately 5.5 µM against MCF-7 cells, indicating substantial anticancer potential .

Antimicrobial Properties

The benzothiazole component is known for its potent antimicrobial activity. Research indicates that modifications in the substituents can enhance this activity.

Case Study: Antimicrobial Assessment

A recent investigation assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. It exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 µg/mL .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of similar thiazole derivatives.

Case Study: Anticonvulsant Evaluation

In an evaluation using the maximal electroshock (MES) test, compounds structurally related to this compound exhibited protective effects against seizures at doses ranging from 30 to 100 mg/kg . This suggests potential therapeutic applications in seizure disorders.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with biological targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It may interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

- 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide

- 2-hydroxy-5-(2-(phenylamino)-thiazol-4-yl)-benzamide

Uniqueness

4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Biological Activity

The compound 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of thiazole derivatives characterized by the presence of a benzamide moiety. The synthesis typically involves the reaction of thiazole derivatives with acetamido groups, utilizing various reagents to facilitate the formation of the desired structure. The general synthetic pathway includes:

- Formation of Thiazole Ring : The initial step involves creating the thiazole framework through cyclization reactions involving thiourea and α-halo ketones.

- Substitution Reactions : Subsequent reactions introduce the chlorobenzyl and acetamido groups, enhancing the compound's biological profile.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cell lines such as HePG-2 and HCT-116, indicating potent anticancer properties . Specifically, compounds structurally similar to This compound have demonstrated:

- Mechanism of Action : Inhibition of critical signaling pathways involved in cancer cell proliferation, including BRAF and VEGFR-2 pathways.

- Cell Cycle Arrest : Induction of G2-M phase arrest in cancer cells, leading to apoptosis .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that compounds containing thiazole rings possess significant antibacterial activity comparable to standard antibiotics. For example, certain derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to several structural features:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Chlorobenzyl Substitution : Contributes to hydrophobic interactions that improve binding affinity to target proteins.

- Acetamido Group : Enhances solubility and bioavailability, facilitating better pharmacokinetic properties.

Case Studies

Several studies have investigated the efficacy of thiazole derivatives in preclinical models:

- Study on HepG2 Cells : A derivative similar to the target compound exhibited an IC50 value of 5.05 μM , outperforming established chemotherapeutics like sorafenib .

- Antimicrobial Efficacy Assessment : Compounds with thiazole moieties were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Q & A

Q. Critical Conditions :

- Temperature : Controlled reflux (e.g., 70–80°C for thiazole cyclization) .

- Solvents : Ethanol or DMF for polar intermediates; inert atmospheres for oxidation-sensitive steps .

- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .

How does the structural configuration of this compound influence its biological activity, and what methodologies can validate target interactions?

Advanced Research Question

The 3-chlorobenzylthio and thiazole groups enhance bioactivity by:

- Hydrophobic interactions : The chlorobenzyl group facilitates membrane penetration, critical for antimicrobial and anticancer activity .

- Electrophilic thiazole sulfur : Participates in covalent binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) .

Q. Validation Methods :

- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., kinases, proteases) .

- Molecular docking : Use software like AutoDock Vina to predict binding poses with proteins (e.g., PDB: 1MVR) .

- SAR studies : Compare activity of analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-chlorobenzyl) .

What analytical techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR confirms thiazole ring protons (δ 7.2–8.1 ppm) and acetamido carbonyl (δ 170–175 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 448.05) .

- HPLC-PDA : Purity assessment (>98%) with C18 columns and acetonitrile/water gradients .

Q. Resolving Contradictions :

- Batch variability : Compare synthetic protocols (e.g., solvent purity, reaction time) across studies .

- Bioactivity discrepancies : Standardize assay conditions (e.g., cell lines, incubation time) and validate via dose-response curves .

What strategies can optimize the compound’s pharmacokinetic properties while minimizing off-target toxicity?

Advanced Research Question

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .

- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes and LC-MS metabolite profiling .

- Toxicity mitigation : Replace the chlorobenzyl group with less lipophilic substituents (e.g., methoxy) to reduce hepatotoxicity .

How do conflicting reports on the compound’s antimicrobial efficacy against Gram-negative vs. Gram-positive bacteria arise, and how can they be addressed experimentally?

Advanced Research Question

Root Causes :

- Membrane permeability : Gram-negative bacteria have outer membranes limiting compound uptake .

- Efflux pumps : Overexpression in resistant strains (e.g., E. coli AcrAB-TolC) .

Q. Experimental Solutions :

- Synergy assays : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .

- Membrane disruption studies : Use fluorescent probes (e.g., NPN) to quantify outer membrane permeabilization .

What computational approaches predict the compound’s reactivity in novel chemical transformations?

Advanced Research Question

- DFT calculations : Model electrophilic aromatic substitution at the thiazole C-5 position using Gaussian09 .

- Retrosynthetic analysis : Employ AI-based tools (e.g., Chematica) to propose alternative synthetic pathways .

How can researchers reconcile discrepancies in reported IC₅₀ values across cancer cell lines?

Advanced Research Question

- Cell line authentication : Verify via STR profiling to exclude cross-contamination .

- Pathway-specific assays : Measure downstream biomarkers (e.g., caspase-3 for apoptosis) to confirm mechanism .

What green chemistry principles can be applied to scale up synthesis sustainably?

Basic Research Question

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalytic methods : Use Pd/C or enzyme catalysts to reduce waste in cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.